molecular formula C7H6N2O2 B2646216 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid CAS No. 1341369-17-2

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid

Cat. No.: B2646216
CAS No.: 1341369-17-2
M. Wt: 150.137
InChI Key: YKMRCTUJGWNAMI-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a prop-2-ynoic acid moiety at the 4-position. The compound’s structure combines the electron-deficient aromatic pyrazole system with a rigid, linear alkyne group, conferring unique physicochemical properties. Its molecular formula is inferred as C₈H₇N₂O₂, with a molecular weight of 163.16 g/mol (calculated).

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRCTUJGWNAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341369-17-2
Record name 3-(1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Alkyne Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Research Applications

Mechanism of Action:
Research indicates that 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid acts as a selective inhibitor of specific kinases involved in cancer progression. One notable target is the RET (rearranged during transfection) kinase, which plays a significant role in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. By inhibiting RET, the compound disrupts signaling pathways that promote tumor growth and metastasis.

Case Studies:

  • In Vitro Studies: Various studies have demonstrated that this compound reduces cell viability in cancer cell lines through assays such as MTT and ATP-based viability assays. For instance, treatment with different concentrations of the compound led to significant decreases in cell proliferation in NSCLC models.
  • In Vivo Studies: Animal model experiments have shown that administration of this compound can inhibit tumor growth, suggesting its potential as a therapeutic agent .

Antiviral Applications

HIV Research:
The compound has also been investigated for its antiviral properties, particularly against HIV. Molecular docking studies suggest that it interacts with viral enzymes critical for replication, such as reverse transcriptase and protease. In cell-based assays, this compound demonstrated reduced viral load in HIV-infected cell lines, indicating its potential as an anti-HIV agent.

Quantitative Analysis:
Researchers employed PCR-based methods to quantify viral RNA levels post-treatment, confirming the compound's efficacy in lowering HIV replication rates while exhibiting minimal cytotoxicity to host cells.

Selective Kinase Inhibition

Structure-Activity Relationship (SAR):
The compound serves as a scaffold for developing selective kinase inhibitors. Structural modifications have been explored to enhance its selectivity and potency against RET and other kinases. This aspect is crucial for minimizing off-target effects and improving therapeutic outcomes .

Pharmacokinetics:
Studies on the pharmacokinetic profile of this compound indicate favorable bioavailability and half-life characteristics, making it a promising candidate for further development in targeted therapies.

Comparative Data Table

Application Area Target Mechanism Outcome
Cancer ResearchRET KinaseInhibition of signaling pathwaysReduced tumor growth
Antiviral ResearchHIV Reverse TranscriptaseInhibition of viral replicationDecreased viral load
Kinase InhibitionVarious KinasesSelective inhibition through structural modificationsEnhanced selectivity and potency

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyrazole Substituent Variation

  • 3-(1-Methylpyrazol-5-yl)prop-2-ynoic Acid (): This positional isomer shifts the methylpyrazole substituent from the 4- to the 5-position. The CAS number 2060052-04-0 distinguishes it from the 4-yl variant.

Bond-Type Variants: Single, Double, and Triple Bonds

  • (2E)-3-(1-Methylpyrazol-4-yl)prop-2-enoic Acid (): This analog replaces the triple bond with a double bond, reducing rigidity and electron-withdrawing effects. The enoic acid derivative (CAS: EN300-322533) may exhibit lower acidity (pKa) compared to the ynoic acid due to diminished conjugation with the carboxylic group.
  • 3-(1-Methylpyrazol-4-yl)propanoic Acid (): The saturated propanoic acid variant (CAS: 796845-56-2, MW: 154.17 g/mol) lacks the alkyne group, increasing flexibility and hydrophilicity. This could enhance solubility but reduce stability in oxidative environments.

Functional Group Analogues in Agrochemicals ()

  • Imazapic : A pyridine-imidazolecarboxylic acid herbicide. Unlike the target compound, imazapic’s bicyclic system and carboxylate group enable soil persistence and selective weed control.
  • Propargite : A sulfite ester containing a propargyl group. While both compounds feature alkynes, propargite’s sulfite ester functionality (vs. carboxylic acid) confers distinct reactivity, enabling acaricidal activity via sulfur-based electrophilic attack.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic Acid and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Bond Type (C2–C3) Key Functional Group CAS Number
This compound C₈H₇N₂O₂ 163.16 Triple (alkyne) Carboxylic acid Not explicitly listed
3-(1-Methylpyrazol-5-yl)prop-2-ynoic acid C₈H₇N₂O₂ 163.16 Triple (alkyne) Carboxylic acid 2060052-04-0
(2E)-3-(1-Methylpyrazol-4-yl)prop-2-enoic acid C₇H₈N₂O₂ 152.15 Double (alkene) Carboxylic acid EN300-322533
3-(1-Methylpyrazol-4-yl)propanoic acid C₇H₁₀N₂O₂ 154.17 Single (alkane) Carboxylic acid 796845-56-2

Reactivity Insights:

  • Acidity: The ynoic acid’s triple bond enhances carboxylic acid acidity (lower pKa) via conjugation, compared to enoic and propanoic analogs.
  • Stability : The alkyne’s rigidity may reduce metabolic degradation rates, a trait exploited in propargite ().
  • Synthetic Accessibility: The triple bond likely requires Sonogashira coupling for synthesis, whereas saturated analogs may be prepared via alkylation or hydrogenation.

Research Implications and Gaps

While the provided evidence lacks direct biological or application data for this compound, its structural parallels to pesticidal compounds () suggest utility in herbicide design. Further studies should:

Characterize its acidity, solubility, and stability experimentally.

Explore bioactivity against plant pathogens or weeds, leveraging the pyrazole-alkyne scaffold.

Compare crystallographic data (using SHELX programs, per –2) to elucidate conformational preferences.

Biological Activity

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a propiolic acid moiety, which contributes to its unique chemical properties. The presence of the methyl substituent on the pyrazole ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which modulate the activity of molecular targets. This interaction profile suggests that the compound may function as an inhibitor or modulator in various biochemical pathways .

Biological Activities

Preliminary studies have indicated that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Research has shown potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in diabetes management .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell growth,
Anti-inflammatoryReduction of inflammatory markers ,
Enzyme InhibitionInhibition of α-glucosidase ,

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could lead to decreased glucose absorption in diabetic patients, suggesting a role in managing postprandial hyperglycemia .

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